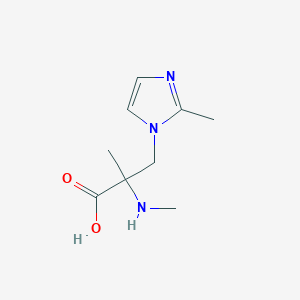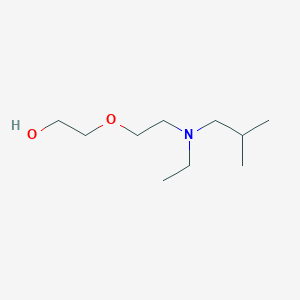
2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H23NO2. It is a clear liquid that is soluble in various organic solvents. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol typically involves the reaction of ethyl(isobutyl)amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
Preparation of Ethyl(isobutyl)amine: Ethylamine and isobutylamine are reacted in the presence of a catalyst to form ethyl(isobutyl)amine.
Reaction with Ethylene Oxide: Ethyl(isobutyl)amine is then reacted with ethylene oxide under controlled temperature and pressure conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process is optimized to maximize yield and minimize by-products. The reaction mixture is typically purified using distillation or chromatography techniques to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted ethers or esters.
Applications De Recherche Scientifique
2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethoxy)ethanol: A similar compound with an amino group instead of the ethyl(isobutyl)amino group.
2-(2-(Diethylamino)ethoxy)ethanol: Another related compound with a diethylamino group.
Uniqueness
2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol is unique due to its specific ethyl(isobutyl)amino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other organic compounds.
Propriétés
Formule moléculaire |
C10H23NO2 |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2-[2-[ethyl(2-methylpropyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C10H23NO2/c1-4-11(9-10(2)3)5-7-13-8-6-12/h10,12H,4-9H2,1-3H3 |
Clé InChI |
DJKAYGBXUMMBHS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOCCO)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


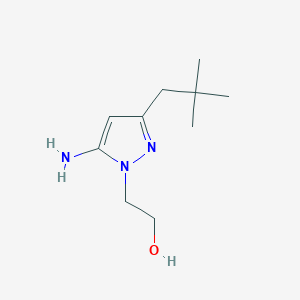
![10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)

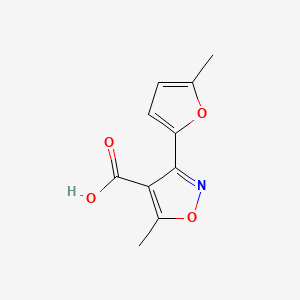

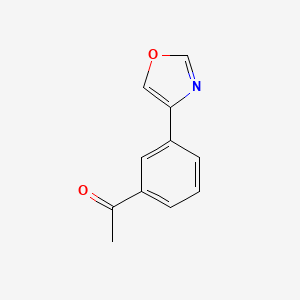
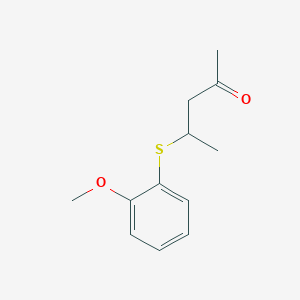
![15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)
amino}but-2-ynoicacid](/img/structure/B13639737.png)

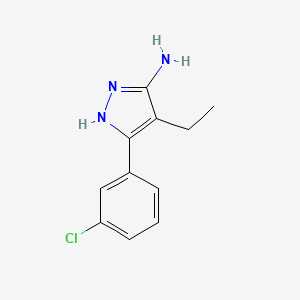
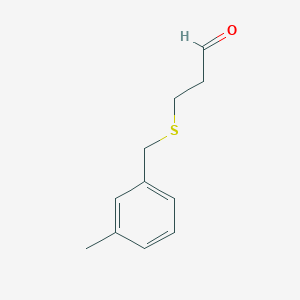
![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
